molecular formula C8H15NO2 B8791120 Methyl 4-methylpiperidine-1-carboxylate

Methyl 4-methylpiperidine-1-carboxylate

Cat. No. B8791120
M. Wt: 157.21 g/mol
InChI Key: KSHVKVUIQGJXKT-UHFFFAOYSA-N
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Patent
US07084277B2

Procedure details

To a three neck round bottom flask was added 360 g of 4-methylpiperdine, 470 mL of triethylamine, and 390 mL of methylene chloride and the mixture was cooled in an ice bath. To this mixture was added methylchloroformate (260 mL) in methylene chloride (215 mL) slowly to maintain a reaction temperature of 20 C or below. The reaction was stirred overnight, then 200 mL of water was added and the layers were separated. The organic layer was washed with dilute HCl, satd. NaHCO3, and brine, and then the organic layer was dried over sodium sulfate and the solvent was removed in vacuo. The product was distilled at 90-93 C at ˜10 mm pressure to provide 338 g of product.
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step Two
Quantity
215 mL
Type
solvent
Reaction Step Two
[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C(N(CC)CC)C.[CH3:15][O:16][C:17](Cl)=[O:18].O>C(Cl)Cl>[CH3:15][O:16][C:17]([N:5]1[CH2:6][CH2:7][CH:2]([CH3:1])[CH2:3][CH2:4]1)=[O:18]

Inputs

Step One
Name
Quantity
360 g
Type
reactant
Smiles
CC1CCNCC1
Name
Quantity
470 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
390 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
260 mL
Type
reactant
Smiles
COC(=O)Cl
Name
Quantity
215 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
20
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with dilute HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3, and brine, and then the organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The product was distilled at 90-93 C at ˜10 mm pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)N1CCC(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 338 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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